

Posizolid Formulation for Laboratory Experiments: Application Notes and Protocols

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Compound of Interest

Compound Name:	Posizolid
CAS No.:	252260-02-9
Cat. No.:	B1679054

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Introduction

Posizolid (also known as AZD2563) is a synthetic antibiotic belonging to the oxazolidinone class.[1][2] Like other oxazolidinones, its mechanism of action involves the inhibition of bacterial protein synthesis.[2][3] Specifically, **posizolid** binds to the 50S ribosomal subunit at the P site, preventing the formation of a functional 70S initiation complex, a crucial step in bacterial translation.[1] This mode of action confers activity against a range of Gram-positive bacteria, including strains resistant to other antibiotic classes, and has also been investigated for its antimycobacterial properties.

Although the clinical development of **posizolid** was discontinued, it remains a valuable tool for in vitro and in vivo research in infectious diseases and drug discovery. These application notes provide detailed protocols for the formulation and experimental use of **posizolid** in a laboratory setting.

Data Presentation

Physicochemical and Pharmacokinetic Properties of Posizolid

Property	Value	Reference
Molecular Formula	C ₂₁ H ₂₁ F ₂ N ₃ O ₇	
Molecular Weight	465.41 g/mol	
Solubility	Soluble in DMSO, Insoluble in water	
Predicted Water Solubility	0.71 mg/mL	
Animal Model (Mouse)		
- Clearance	4.7 mL/min/kg	
- Volume of Distribution	0.5 L/kg	
- Half-life	1.3 hours	

In Vitro Activity of Posizolid (Minimum Inhibitory Concentration - MIC)

Organism	Strain(s)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference(s)
Staphylococcus aureus	Methicillin-Resistant (MRSA)	1	1	
Enterococcus faecalis	General Isolates	1	1	
Enterococcus faecium	General Isolates	1	2	
Streptococcus pneumoniae	Drug-Susceptible Isolates	0.5	1	
Streptococcus pneumoniae	Highly Resistant Isolates	1	2	
Mycobacterium tuberculosis	Drug-Susceptible & Resistant Strains	1	1	

In Vitro Cytotoxicity of Posizolid

Cell Line	Assay	IC ₅₀ (µg/mL)	Reference
African green monkey kidney (Vero) cells	MTT	> 64	

Experimental Protocols

Preparation of Posizolid Stock Solution

Objective: To prepare a high-concentration stock solution of **posizolid** for subsequent dilution in various experimental assays.

Materials:

- **Posizolid** powder
- Dimethyl sulfoxide (DMSO), sterile

- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Analytical balance

Protocol:

- Aseptically weigh the desired amount of **posizolid** powder.
- In a sterile tube or vial, add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
- Vortex the solution until the **posizolid** is completely dissolved.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C, protected from light. For long-term storage (months to years), -80°C is recommended.

Note: DMSO stock solutions of many small molecules are stable for up to 3 months at -20°C. However, the specific stability of **posizolid** in DMSO has not been extensively reported; therefore, it is recommended to prepare fresh stock solutions for critical experiments or after prolonged storage.

In Vitro Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of **posizolid** that inhibits the visible growth of a specific bacterial strain. This protocol is based on the broth microdilution method.

Materials:

- **Posizolid** stock solution (e.g., 10 mg/mL in DMSO)
- Bacterial culture in log-phase growth

- Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented as required for fastidious organisms (e.g., with lysed horse blood for *Streptococcus pneumoniae*)
- Sterile 96-well microtiter plates
- Spectrophotometer or plate reader
- Sterile diluents (e.g., saline or CAMHB)

Protocol:

- Prepare a working solution of **posizolid** by diluting the DMSO stock solution in CAMHB. The final concentration of DMSO in the assay should be kept low (typically $\leq 1\%$) to avoid solvent-induced effects on bacterial growth.
- Perform serial two-fold dilutions of the **posizolid** working solution in CAMHB directly in the 96-well plate.
- Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.
- Dilute the standardized bacterial suspension to achieve a final inoculum of approximately 5×10^5 CFU/mL in each well.
- Include a growth control well (bacteria in CAMHB without **posizolid**) and a sterility control well (CAMHB only).
- Incubate the plate at 35-37°C for 18-24 hours.
- Determine the MIC by visual inspection for the lowest concentration of **posizolid** that shows no visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of **posizolid** on a mammalian cell line.

Materials:

- Mammalian cell line (e.g., Vero or HepG2)

- Complete cell culture medium
- **Posizolid** stock solution (e.g., 10 mg/mL in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Sterile 96-well cell culture plates
- Multichannel pipette
- Plate reader

Protocol:

- Seed the 96-well plate with cells at a predetermined density (e.g., 1×10^4 cells/well) and incubate for 24 hours to allow for cell attachment.
- Prepare serial dilutions of **posizolid** in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
- Remove the old medium from the wells and add the medium containing the different concentrations of **posizolid**. Include untreated control wells (medium with the same final concentration of DMSO) and blank wells (medium only).
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Add 100 μ L of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.

- Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value.

Formulation of **Posizolid** for In Vivo Studies (Oral Administration)

Objective: To prepare a stable suspension of **posizolid** for oral administration (gavage) in mice.

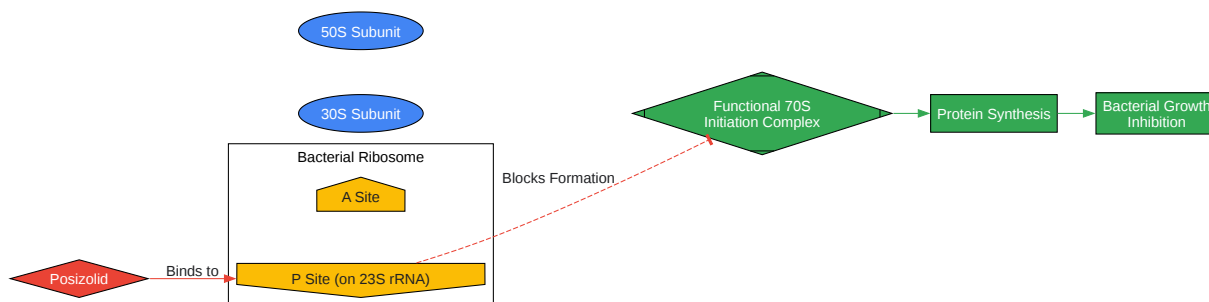
Materials:

- **Posizolid** powder
- 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
- Sterile tubes
- Homogenizer or sonicator

Protocol:

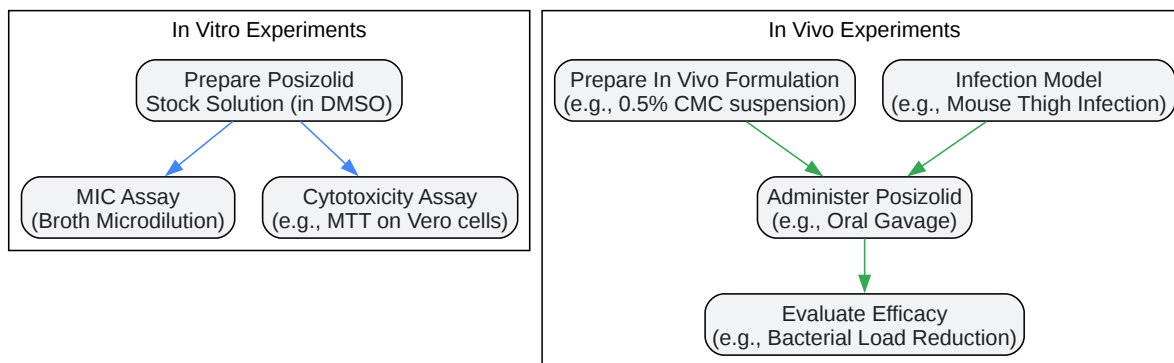
- Prepare a sterile 0.5% (w/v) solution of low-viscosity CMC in water.
- Calculate the required amount of **posizolid** for the desired dose and number of animals.
- Weigh the **posizolid** powder and add it to the CMC vehicle.
- Homogenize or sonicate the mixture until a uniform suspension is achieved.
- Prepare the formulation fresh daily, as the stability of **posizolid** in this vehicle is not well-documented.
- Administer the suspension to mice via oral gavage at the desired dose volume (typically 5-10 mL/kg).

Visualizations



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Caption: Mechanism of action of **Posizolid**.



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Caption: General experimental workflow for **Posizolid**.

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References

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- [2. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. merckmillipore.com \[merckmillipore.com\]](#)
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